molecular formula C14H20N4 B2627553 N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline CAS No. 1006959-40-5

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline

Cat. No.: B2627553
CAS No.: 1006959-40-5
M. Wt: 244.342
InChI Key: ULZDVPKLFLKALC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is a complex organic compound that features a pyrazole ring, a dimethylamino group, and an aniline moiety

Scientific Research Applications

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that the compound has strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction likely affects the normal functioning of the enzyme, leading to downstream effects that inhibit the growth and proliferation of the target organisms.

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its potent in vitro and in vivo activities against leishmania aethiopica and plasmodium berghei .

Result of Action

The molecular and cellular effects of this compound’s action result in significant suppression of the target organisms. For instance, similar compounds have shown up to 90.4% suppression against Plasmodium berghei .

Safety and Hazards

As with any chemical compound, handling “N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline” should be done with appropriate safety precautions. This includes avoiding long-term or frequent contact, avoiding inhalation of dust or solution, and seeking medical help if contact with skin or eyes occurs .

Future Directions

The future directions for this compound would depend on its specific applications. Given the pharmacological activity of some pyrazole compounds, it could potentially be explored for use in medical treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the aniline and dimethylamino groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions could introduce various functional groups onto the pyrazole or aniline rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and aniline-based molecules, such as:

Uniqueness

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

N,N-dimethyl-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)8-15-9-13-10-16-18(3)11-13/h4-7,10-11,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDVPKLFLKALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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